molecular formula C26H25N5O3S B2695383 (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 494219-87-3

(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2695383
CAS RN: 494219-87-3
M. Wt: 487.58
InChI Key: VAQPEECRUQTINJ-FYJGNVAPSA-N
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Description

(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds derived from pyrazolo[3,4-d]pyrimidine structures have been extensively studied for their anticancer properties. For instance, a series of pyrazolopyrimidines were synthesized and evaluated for cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, showing promising anticancer potential (Rahmouni et al., 2016). These compounds are synthesized via condensation reactions and evaluated for their biological activity, demonstrating the structural flexibility and potential efficacy of such compounds in cancer therapy.

Anti-inflammatory and Analgesic Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess significant anti-inflammatory and analgesic activities. Novel compounds synthesized from visnaginone and khellinone were tested for their COX-1/COX-2 inhibition and showed substantial anti-inflammatory activity, with some derivatives displaying high COX-2 selectivity indices (Abu‐Hashem et al., 2020). These findings underscore the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in managing pain and inflammation.

Antimicrobial Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives extends into the development of new antimicrobial agents. The synthesis and characterization of novel compounds have led to the identification of those with potent antimicrobial activities against various bacterial and fungal strains (Verma & Verma, 2022). Such studies are crucial for discovering new treatments for infectious diseases, particularly in the face of rising antibiotic resistance.

Synthesis of Complex Heterocycles

The structural complexity and versatility of pyrazolo[3,4-d]pyrimidine derivatives enable the synthesis of a wide range of heterocyclic compounds with potential biological activities. For example, innovative synthesis methods have led to the creation of heterocycles incorporating a thiadiazole moiety, evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This demonstrates the utility of pyrazolo[3,4-d]pyrimidine derivatives in agricultural applications, highlighting their broad applicational scope.

properties

IUPAC Name

(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-5-30-17(4)18(14-27-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(16(3)28-26(31)35-21)24(32)29-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,29,32)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPEECRUQTINJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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